molecular formula C15H15N3OS B11062252 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(thiophen-2-yl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B11062252
M. Wt: 285.4 g/mol
InChI Key: DVQFTRGXWXOFDV-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that features a benzodiazole ring and a thiophene ring connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(THIOPHEN-2-YL)ACETAMIDE typically involves the reaction of 2-(thiophen-2-yl)acetic acid with 2-(1H-1,3-benzodiazol-2-yl)ethylamine. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Halogenated or nitrated benzodiazole derivatives.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(THIOPHEN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(THIOPHEN-2-YL)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The benzodiazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to the presence of both benzodiazole and thiophene rings, which confer distinct electronic and steric properties. This combination makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H15N3OS/c19-15(10-11-4-3-9-20-11)16-8-7-14-17-12-5-1-2-6-13(12)18-14/h1-6,9H,7-8,10H2,(H,16,19)(H,17,18)

InChI Key

DVQFTRGXWXOFDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CC3=CC=CS3

Origin of Product

United States

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